![molecular formula C24H19ClF3N5O2 B12511069 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a quinazoline core, a piperazine ring, and a trifluoromethyl-substituted pyridine, making it a versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Trifluoromethyl-Substituted Pyridine: The final step involves the coupling of the trifluoromethyl-substituted pyridine to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Substitution: Functionalized quinazoline or piperazine derivatives.
科学研究应用
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The piperazine ring and trifluoromethyl group enhance its binding affinity and specificity, leading to potent biological effects.
相似化合物的比较
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one
Uniqueness
3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1H-quinazoline-2,4-dione stands out due to its unique combination of a quinazoline core, piperazine ring, and trifluoromethyl-substituted pyridine. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.
属性
分子式 |
C24H19ClF3N5O2 |
|---|---|
分子量 |
501.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H19ClF3N5O2/c25-16-2-4-17(5-3-16)33-22(34)19-13-18(6-7-20(19)30-23(33)35)31-9-11-32(12-10-31)21-8-1-15(14-29-21)24(26,27)28/h1-8,13-14H,9-12H2,(H,30,35) |
InChI 键 |
SGNAIJLAYMAINM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC3=C(C=C2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=NC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



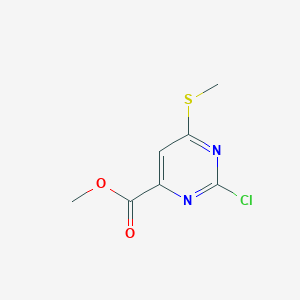
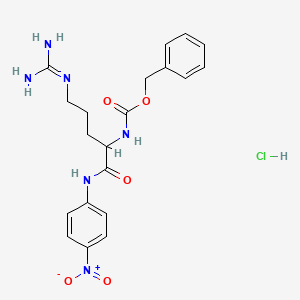
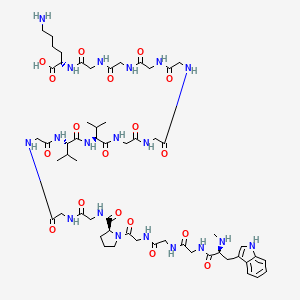
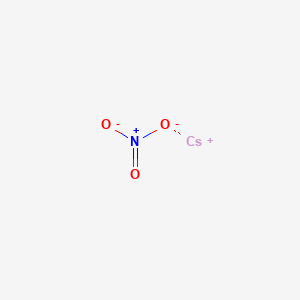
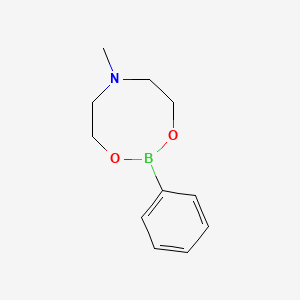
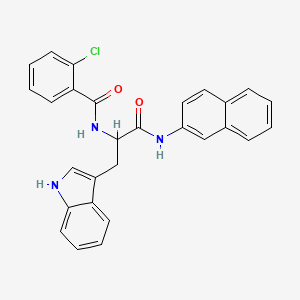
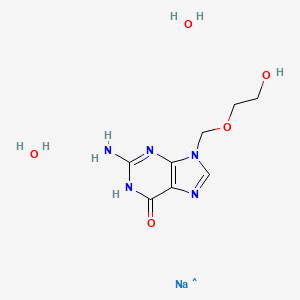
![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
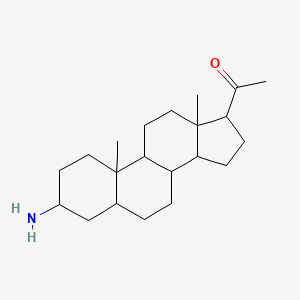
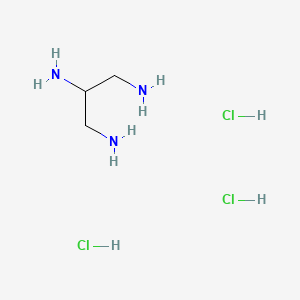
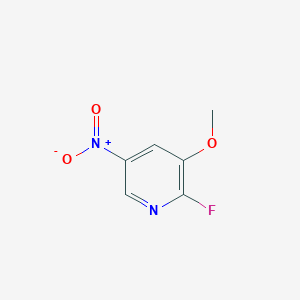
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
